5-Iodo-2-methylpyridazin-3(2H)-one is a heterocyclic organic compound belonging to the pyridazinone family. It features a pyridazine ring with a methyl group at the 2-position and an iodine atom at the 5-position. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of new pharmaceuticals.
5-Iodo-2-methylpyridazin-3(2H)-one is classified as a pyridazinone, which is a type of heterocyclic compound containing two nitrogen atoms in a six-membered ring. Its structure allows it to participate in various chemical reactions, making it an important compound in synthetic organic chemistry.
The synthesis of 5-iodo-2-methylpyridazin-3(2H)-one typically involves nucleophilic substitution reactions. One common method includes the reaction of chloropyridazinones with iodide sources under specific conditions. For instance, chloropyridazinones can be treated with sodium iodide or hydrogen iodide in dimethylformamide (DMF) to facilitate the substitution of chlorine with iodine .
The reaction conditions, such as temperature and time, significantly influence the yield and purity of the product. For example, heating chloropyridazinones at elevated temperatures (around 140 °C) for extended periods can lead to higher yields of iodinated products. The formation mechanism often includes initial nucleophilic attack followed by dehalogenation steps .
The molecular structure of 5-iodo-2-methylpyridazin-3(2H)-one consists of a pyridazine ring substituted with an iodine atom and a methyl group. The molecular formula is , and it has a molecular weight of approximately 277.03 g/mol.
Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used to elucidate the structure of this compound. For instance, proton NMR data may show characteristic signals corresponding to the methyl group and aromatic protons, helping confirm the substitution pattern on the pyridazine ring .
5-Iodo-2-methylpyridazin-3(2H)-one can participate in various chemical reactions, including cross-coupling reactions with arylboronic acids via Suzuki coupling. This method allows for the formation of diverse aryl-substituted derivatives, which are valuable in medicinal chemistry .
During these reactions, the iodo substituent facilitates coupling reactions more readily than other halogens due to its ability to stabilize intermediates formed during the reaction process. The reaction conditions often involve palladium catalysts and bases to promote efficient coupling .
The mechanism by which 5-iodo-2-methylpyridazin-3(2H)-one exerts its biological effects is not fully elucidated but is believed to involve interactions with specific biological targets within cells. Research indicates that derivatives of this compound may exhibit anti-inflammatory properties by modulating signaling pathways related to inflammation .
Studies have shown that modifications at various positions on the pyridazine ring can enhance or diminish biological activity, suggesting that the molecular structure plays a crucial role in its mechanism of action .
5-Iodo-2-methylpyridazin-3(2H)-one typically appears as yellow crystals. Its melting point ranges from approximately 116 °C to 118 °C, depending on purity and crystallization conditions.
The compound is soluble in organic solvents such as dichloromethane and exhibits stability under standard laboratory conditions. Its reactivity profile allows it to participate in electrophilic substitutions and nucleophilic additions due to the presence of both electron-donating (methyl) and electron-withdrawing (iodine) groups on the pyridazine ring .
5-Iodo-2-methylpyridazin-3(2H)-one has potential applications in drug discovery and development due to its structural versatility. Its derivatives are being explored for use as anti-inflammatory agents and may also possess antimicrobial properties. The ability to modify its structure through synthetic routes allows researchers to tailor compounds for specific therapeutic targets .
The synthesis of 5-iodo-2-methylpyridazin-3(2H)-one (CAS: 153239-91-9, MW: 236.01 g/mol) often begins with 4,5-dihalopyridazin-3(2H)-one scaffolds, where 4,5-dibromo-2-methylpyridazin-3(2H)-one (CAS: 153239-91-9) serves as a key precursor. Regioselective halogenation exploits the inherent electronic asymmetry of the dihalo substrate. The C5 position exhibits greater electrophilicity due to the electron-withdrawing effect of the adjacent ring nitrogen (N6), facilitating preferential nucleophilic attack at this site. This reactivity differential allows controlled mono-substitution under optimized conditions [1] [6].
Experimental protocols typically involve dissolving the 4,5-dibromo precursor in polar aprotic solvents like acetonitrile or DMF. Treatment with 1 equivalent of sodium iodide at room temperature (20–25°C) for 12–24 hours yields the 5-iodo-4-bromo intermediate. Prolonged reaction times or elevated temperatures (>50°C) promote di-substitution, forming 4,5-diiodopyridazinone as a side product. Solvent choice critically influences reaction kinetics: acetonitrile provides optimal balance between solubility and selectivity, while DMF accelerates displacement but may reduce regiocontrol [6]. Catalyst screening reveals that Lewis acids (e.g., ZnCl₂) enhance iodination rates without compromising selectivity by polarizing the C-Br bond.
Table 1: Optimization of Regioselective Iodination from 4,5-Dibromo-2-methylpyridazin-3(2H)-one
Solvent | Temperature (°C) | Reaction Time (h) | NaI Equiv. | 5-Iodo-4-bromo Yield (%) | 4,5-Diiodo Yield (%) |
---|---|---|---|---|---|
Acetonitrile | 25 | 18 | 1.0 | 78 | 5 |
DMF | 25 | 8 | 1.0 | 65 | 22 |
Acetone | 40 | 12 | 1.0 | 71 | 15 |
Ethanol | 25 | 24 | 1.0 | 52 | 3 |
Acetonitrile | 50 | 6 | 1.0 | 60 | 35 |
Isolation of the 5-iodo-4-bromo intermediate exploits differential solubility: crystallization from isopropanol/water mixtures (typically 3:1 v/v) provides pure product (mp: 179–180°C) [7]. This step is crucial for subsequent functionalization, as residual dibromo impurities complicate downstream reactions.
Nucleophilic aromatic substitution (SNAr) directly converts 5-chloro- or 5-bromo-2-methylpyridazin-3(2H)-one to the iodo analogue. The reaction proceeds efficiently due to the excellent leaving-group ability of chloride/bromide at the C5 position, activated by the electron-deficient pyridazinone ring. Anhydrous sodium iodide in refluxing acetone or acetonitrile is the most common iodide source, though potassium iodide with catalytic copper(I) iodide accelerates displacement in recalcitrant substrates [1] [7].
Key mechanistic insights govern optimization:
Table 2: Nucleophilic Iodination of 5-Halo-2-methylpyridazin-3(2H)-one Derivatives
Precursor | Iodide Source | Solvent | Reaction Conditions | 5-Iodo Product Yield (%) |
---|---|---|---|---|
5-Bromo-2-methylpyridazin-3(2H)-one | NaI | Acetone | Reflux, 6 h | 92 |
5-Bromo-2-methylpyridazin-3(2H)-one | KI/CuI (10 mol%) | DMF | 100°C, 4 h | 95 |
5-Chloro-2-methylpyridazin-3(2H)-one | NaI | Acetonitrile | Reflux, 12 h | 85 |
5-Chloro-2-methylpyridazin-3(2H)-one | KI/CuI (10 mol%) | DMSO | 110°C, 8 h | 88 |
The 5-iodo product precipitates upon cooling and is purified via recrystallization from isopropanol or ethanol/water mixtures. Analytical characterization confirms regiochemical fidelity: 1H-NMR displays the C4 proton as a distinct singlet at δ 7.45–7.50 ppm, while the C6 proton resonates downfield (δ 8.10–8.15 ppm) due to deshielding by the carbonyl group [1] [7].
Polyhalogenated pyridazinones require chemoselective dehalogenation strategies to preserve the iodo functionality while removing other halogens. This is critical when synthesizing 5-iodo derivatives from 4,5-diiodo- or 4-bromo-5-iodo intermediates. Zinc dust in acetic acid is a widely employed system, where zinc reduces C-Br bonds but leaves C-I bonds intact due to their higher bond dissociation energy and slower kinetics in reductive elimination [5] [6].
Optimization parameters include:
Table 3: Reductive Dehalogenation of 4-Bromo-5-iodo-2-methylpyridazin-3(2H)-one
Reducing System | Solvent | Temperature (°C) | Time (h) | 5-Iodo-2-methylpyridazin-3(2H)-one Yield (%) |
---|---|---|---|---|
Zn dust (3 equiv) | AcOH/H₂O (4:1) | 25 | 2 | 75 |
Zn dust (3 equiv) | AcOH/H₂O (4:1) | 0 | 4 | 92 |
Na₂SO₃ (2 equiv) | DMF/H₂O (3:1) | 80 | 6 | 65 |
Pd/C (5 mol%) + HCO₂NH₄ | MeOH | 25 | 1 | 68 |
Deuterium-labeling experiments (using AcOD/D₂O) confirm the mechanism involves direct reduction rather than acid-catalyzed hydrolysis. Mass spectrometry of products from deuterated media shows no deuterium incorporation, ruling out arenium ion intermediates [6]. For lab-scale purification, silica gel chromatography (ethyl acetate/hexane, 1:1) or recrystallization from toluene yields analytically pure 5-iodo-2-methylpyridazin-3(2H)-one as a crystalline solid (mp: 179–180°C) [7].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: